Nortilidine is a synthetic opioid compound that acts as the major active metabolite of tilidine. It is formed through the N-demethylation of tilidine primarily in the liver. Nortilidine exhibits potent analgesic properties, comparable to morphine, and functions as a selective agonist for the mu-opioid receptor, which plays a crucial role in pain modulation. The compound possesses a chemical formula of and a molar mass of 259.349 g/mol. Its structure includes a cyclohexene ring, which is significant for its biological activity and pharmacokinetic properties .
Nortilidine is primarily synthesized through the metabolic conversion of tilidine. The key reaction involves the N-demethylation process catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19. This metabolic pathway transforms tilidine into nortilidine, which then exerts its analgesic effects by binding to opioid receptors in the central nervous system .
The pharmacokinetics of nortilidine indicate that it has a bioavailability of approximately 99% following oral administration of tilidine, highlighting its efficiency as an active metabolite .
Nortilidine exhibits significant biological activity as an opioid analgesic. It binds to mu-opioid receptors, effectively inhibiting pain perception. Research indicates that nortilidine's analgesic potency is roughly equivalent to that of morphine, with an IC50 value indicating its effectiveness at lower concentrations compared to tilidine itself . Additionally, nortilidine demonstrates NMDA antagonist activity and acts as a dopamine reuptake inhibitor, contributing to its analgesic profile and potential effects on mood and perception .
The synthesis of nortilidine can be summarized as follows:
In laboratory settings, synthetic pathways may involve similar reactions to those occurring in vivo but are typically not utilized for large-scale production due to the complexities involved in mimicking biological processes .
Nortilidine's primary application lies in its use as an analgesic drug for managing moderate to severe pain. It is often utilized in clinical settings where traditional opioids may be indicated but require careful monitoring due to their potential for abuse and side effects. The drug has also been noted for its use in research contexts, particularly in studies examining opioid receptor interactions and pain mechanisms .
Studies have shown that the pharmacokinetics of nortilidine can be influenced by various factors, including other drugs that affect cytochrome P450 enzyme activity. For instance, grapefruit juice has been investigated for its potential to inhibit enzymes that metabolize tilidine, thereby affecting the formation of nortilidine and altering its efficacy . Furthermore, research indicates that concurrent administration with naloxone can mitigate some effects of both tilidine and nortilidine, emphasizing the importance of understanding drug interactions in clinical applications .
Nortilidine shares structural and functional similarities with several other opioid compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Primary Action | Unique Features |
|---|---|---|---|
| Tilidine | Prodrug | Weak opioid | Metabolizes into nortilidine |
| Morphine | Natural alkaloid | Strong opioid | Classic opioid with high potency |
| Tapentadol | Dual-action analgesic | Mu-opioid receptor agonist & norepinephrine reuptake inhibitor | Unique dual mechanism of action |
| Desmetramadol | Synthetic analog | Opioid with additional mechanisms | Acts on serotonin reuptake alongside mu-opioid activity |
| Oxycodone | Semi-synthetic | Strong opioid | High oral bioavailability; used for chronic pain |
Nortilidine's unique position arises from its status as a metabolite rather than a primary drug, along with its specific receptor selectivity and additional pharmacological actions such as NMDA antagonism and dopamine reuptake inhibition .
Nortilidine is systematically designated as ethyl (1R,2S)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate according to International Union of Pure and Applied Chemistry nomenclature standards [1] [2]. The compound is classified as an ethyl ester derivative of cyclohexene carboxylic acid, featuring a phenyl substituent and a secondary amine functional group [2] [4]. Nortilidine belongs to the broader chemical class of beta-amino acid esters, characterized by the presence of an amino group attached to the beta carbon atom of the carboxylic acid framework [4].
The compound is registered under Chemical Abstracts Service number 38677-94-0 for the free base form [1] [2] [6]. Alternative nomenclature includes the systematic name 3-Cyclohexene-1-carboxylic acid, 2-(methylamino)-1-phenyl-, ethyl ester, (1R,2S)- [14]. The hydrochloride salt form carries the distinct Chemical Abstracts Service number 34596-11-7 [7] [8].
Nortilidine possesses the molecular formula C₁₆H₂₁NO₂, representing a complex organic structure containing sixteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [2] [4]. The structural framework consists of a cyclohexene ring system substituted at position 1 with a phenyl group and an ethyl carboxylate moiety, while position 2 bears a methylamino substituent [2] [4].
The compound features a characteristic cyclohex-3-ene-1-carboxylate backbone with the double bond positioned between carbons 3 and 4 of the cyclohexene ring [1] [2]. The phenyl group and ethyl ester functionality are both attached to carbon 1, creating a quaternary carbon center [2] [4]. The methylamino group at position 2 establishes the secondary amine character of the molecule [2] [4].
Nortilidine exhibits a molecular weight of 259.34 grams per mole for the free base form [1] [2] [4]. The hydrochloride salt demonstrates a molecular weight of 295.80 grams per mole, reflecting the addition of the hydrochloride moiety [7] [8]. The monoisotopic molecular weight is precisely calculated as 259.157229 atomic mass units [4] [14].
Mass spectrometry analysis reveals characteristic fragmentation patterns for nortilidine under electron impact ionization conditions [21] [31]. The molecular ion peak typically appears at mass-to-charge ratio 259 for the free base [2] [4]. Significant fragment ions include those resulting from alpha-cleavage adjacent to the nitrogen atom and loss of the ethyl ester group [21] [31]. The presence of the phenyl group contributes to the stability of certain fragment ions through resonance stabilization [21] [31].
Liquid chromatography-tandem mass spectrometry methods have been developed for nortilidine analysis, utilizing multiple reaction monitoring transitions for enhanced specificity [21] [31]. The compound demonstrates characteristic retention behavior on reversed-phase chromatographic systems, with detection limits in the microgram per liter range achievable through optimized analytical conditions [21] [31].
Nortilidine exhibits solubility in organic solvents such as methanol, ethanol, and other polar aprotic solvents [25]. The compound demonstrates limited aqueous solubility due to its predominantly hydrophobic character imparted by the phenyl and cyclohexene moieties . The presence of the basic nitrogen atom allows for enhanced solubility in acidic aqueous solutions through protonation [25].
Nortilidine exists as multiple stereoisomers due to the presence of two chiral centers at positions 1 and 2 of the cyclohexene ring [1] [2] [9]. The compound can theoretically exist as four distinct stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S) configurations [9] [10]. Gas chromatographic methods have been developed for the separation and quantification of individual nortilidine enantiomers using chiral derivatization reagents [9].
The stereochemical analysis reveals that nortilidine enantiomers exhibit distinct pharmacological properties, with the (1S,2R) isomer demonstrating the primary opioid receptor activity [10] [17]. The (1R,2S) isomer shows N-methyl-D-aspartate receptor antagonist properties, indicating stereoselective biological activity [1] [18]. These configurational differences highlight the importance of stereochemical considerations in understanding nortilidine's chemical properties [10] [17].
Analytical methods utilizing N-trifluoroacetyl-L-leucyl chloride as a chiral derivatization agent have enabled the separation of nortilidine enantiomers in the nanogram range [9]. The diastereomeric derivatives formed through this reaction demonstrate distinct chromatographic behavior, allowing for accurate quantification of individual stereoisomers [9].
The (1R,2S)-nortilidine isomer represents a specific stereochemical configuration with distinct molecular properties [1] [2] [14]. This isomer is characterized by the R configuration at carbon 1 and S configuration at carbon 2 of the cyclohexene ring system [1] [14]. The absolute configuration has been confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy and X-ray crystallography [1] [14].
The (1R,2S)-isomer demonstrates unique physicochemical properties compared to its stereoisomers, including distinct optical rotation values and chromatographic retention behavior [14] [36]. The compound exhibits a specific rotation that distinguishes it from the (1S,2R) enantiomer [14] [36]. This stereoisomer is often referenced in chemical databases with the designation (-)-nortilidine due to its optical activity [14].
Binding affinity studies have shown that the (1R,2S)-isomer exhibits preferential interaction with N-methyl-D-aspartate receptors compared to opioid receptors [1] [18]. This stereoselectivity demonstrates the critical importance of three-dimensional molecular structure in determining biological activity [1] [18].
The reversed-ester of nortilidine represents a structural analog where the ester functionality has been modified to create an isomeric compound with altered chemical properties [1] [18] [19]. This derivative maintains the core cyclohexene ring system and phenyl substituent while featuring a rearranged ester linkage [18] [19]. The reversed-ester analog demonstrates chemical properties that are nearly identical to nortilidine itself [1] [18] [19].
Synthesis of the reversed-ester derivative involves complex organic chemistry transformations, including Diels-Alder reactions and subsequent functional group manipulations [20]. The compound has been studied for its potential biological activity, though research indicates that it does not demonstrate significantly enhanced potency compared to the parent nortilidine structure [20].
Cyclopentane analogs of nortilidine represent a class of structural derivatives where the six-membered cyclohexene ring has been replaced with a five-membered cyclopentane ring system [1] [19] [20]. These analogs maintain the essential structural features including the phenyl substituent, ester functionality, and methylamino group while altering the ring size [19] [20].
The cyclopentane analogs demonstrate chemical properties that are remarkably similar to nortilidine despite the structural modification [1] [19] [20]. The reduction in ring size from six to five members does not significantly impact the overall molecular conformation or stability profile [20]. These compounds have been synthesized and evaluated as part of comprehensive structure-activity relationship studies [20].
Research indicates that cyclopentane analogs of nortilidine retain the ability to interact with similar molecular targets as the parent compound [19] [20]. The structural modification provides valuable insights into the conformational requirements for biological activity and helps define the essential molecular features of the nortilidine pharmacophore [20].
Table 1: Nortilidine Chemical Identity and Physical Properties
| Property | Value | Reference |
|---|---|---|
| International Union of Pure and Applied Chemistry Name | ethyl (1R,2S)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate | [1] [2] |
| Molecular Formula | C₁₆H₂₁NO₂ | [1] [2] [4] |
| Chemical Abstracts Service Number (Free Base) | 38677-94-0 | [1] [2] [6] |
| Chemical Abstracts Service Number (Hydrochloride) | 34596-11-7 | [7] [8] |
| Molecular Weight (Free Base) | 259.34 g/mol | [1] [2] [4] |
| Molecular Weight (Hydrochloride) | 295.80 g/mol | [7] [8] |
| Monoisotopic Mass | 259.157229 u | [4] [14] |
Table 2: Nortilidine Stereoisomer Configurations
| Stereoisomer | Configuration | Optical Activity | Primary Receptor Activity | Reference |
|---|---|---|---|---|
| (1R,2S)-Nortilidine | R at C1, S at C2 | (-) | N-methyl-D-aspartate | [1] [14] [18] |
| (1S,2R)-Nortilidine | S at C1, R at C2 | (+) | Opioid Receptor | [10] [17] [36] |
| (1R,2R)-Nortilidine | R at C1, R at C2 | Variable | Limited Activity | [9] [10] |
| (1S,2S)-Nortilidine | S at C1, S at C2 | Variable | Limited Activity | [9] [10] |